Ethyl methylphosphonate

Description

Significance within Organophosphorus Chemistry

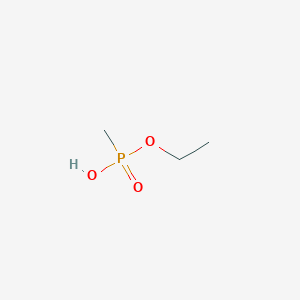

Organophosphorus chemistry is a major branch of chemistry that studies compounds containing a carbon-phosphorus bond. Within this field, phosphonates, characterized by the C-PO(OR)₂ group (where R is an organic group), are a cornerstone. Ethyl methylphosphonate (B1257008), with the chemical formula CH₃P(O)(OH)OC₂H₅, is a monoester of methylphosphonic acid. sigmaaldrich.comcymitquimica.com Its significance stems from several key aspects:

Synthetic Intermediate: Ethyl methylphosphonate serves as a crucial intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for further chemical modifications, enabling the creation of more complex molecules with desired properties. For instance, it is a known hydrolysis product and, therefore, a marker for certain chemical warfare agents, which underscores its importance in analytical and forensic chemistry. researchgate.net

Structural Model: The relatively simple structure of this compound makes it an excellent model compound for studying the fundamental properties and reactivity of the phosphonate (B1237965) functional group. Research on its spectroscopic and chemical characteristics provides valuable insights that can be extrapolated to more complex phosphonate derivatives.

Precursor Chemistry: The chemistry of alkyl methylphosphonates is of significant interest due to their role as precursors. For example, the related compound dimthis compound is used in the production of certain nerve agents. wikipedia.org While this compound itself is not typically used for this purpose, its chemistry is closely related and studied for detection and decontamination purposes.

Interdisciplinary Research Relevance of Alkyl Methylphosphonates

The influence of alkyl methylphosphonates, including this compound, extends beyond pure chemistry into various interdisciplinary research areas:

Medicinal Chemistry: Phosphonates are recognized for their diverse biological activities. They can act as enzyme inhibitors, and their structural similarity to phosphates allows them to serve as stable bioisosteres in drug design. wikipedia.orgbeilstein-journals.org While research on this compound itself in this context is limited, the broader class of alkyl phosphonates is explored for potential therapeutic applications. researchgate.net

Materials Science: Organophosphorus compounds, including phosphonates, are utilized in the development of new materials. They can be incorporated into polymers to enhance properties such as flame retardancy. wikipedia.org The study of compounds like this compound contributes to the understanding of structure-property relationships in these materials. Lanthanide-based metal phosphonates have also garnered significant attention for their unique magnetic, luminescent, and catalytic properties. acs.org

Environmental and Analytical Chemistry: Due to the environmental persistence of some organophosphorus compounds, there is a need for sensitive analytical methods for their detection. Research has been conducted to develop methods, such as LC-MS/MS, for the analysis of this compound in various matrices. biosynth.com This is particularly relevant for monitoring the degradation of certain industrial chemicals and for verification of compliance with chemical weapons treaties.

Historical Context of Phosphonate Research

The journey of phosphonate research is a long and evolving one, marked by key discoveries that have shaped our current understanding:

Early Discoveries: The foundations of organophosphorus chemistry were laid in the 19th century. One of the first compounds with a direct carbon-phosphorus bond was synthesized in 1873. mdpi.com In 1898, the Michaelis-Arbuzov reaction was discovered, a pivotal method for forming C-P bonds that is still widely used today for the synthesis of phosphonates. mdpi.com

20th Century Developments: The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the search for new insecticides during the 1930s by scientists like Gerhard Schrader. wikipedia.orgrsc.org This research also inadvertently led to the discovery of highly toxic nerve agents. wikipedia.org The first naturally occurring phosphonate, 2-aminoethylphosphonic acid, was discovered in 1959, revealing a biological role for the C-P bond. nih.govqub.ac.uk

Modern Era: Contemporary research focuses on developing more efficient and environmentally friendly synthetic methods for phosphonates. rsc.org There is also a growing interest in phosphonate natural products and their biosynthetic pathways, driven by advances in genomics. nih.govresearchgate.net

Current Research Landscape and Future Directions for Phosphonate Esters

The field of phosphonate esters continues to be an active area of research with promising future directions:

Green Chemistry: A significant trend is the development of "green" synthetic routes for phosphonates, aiming to reduce the environmental impact of chemical synthesis. This includes the use of less hazardous reagents and more efficient, catalyst-free reaction conditions. rsc.org

Asymmetric Synthesis: The synthesis of chiral phosphonates is of great interest for applications in medicinal chemistry and asymmetric catalysis. The development of stereoselective methods for the formation of the C-P bond is a key research focus.

Advanced Materials: Phosphonate-based materials are being explored for a wide range of applications, including as metal-organic frameworks (MOFs), proton conductors, and advanced polymers. acs.org The tunability of the phosphonate group allows for the design of materials with specific functions.

Biotechnology and Prodrugs: In medicinal chemistry, the focus is on designing phosphonate prodrugs with improved bioavailability and targeted delivery. acs.orgfrontiersin.org Furthermore, the study of phosphonate metabolism in organisms is opening up new avenues for the discovery of novel antibiotics and other bioactive compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃H₉O₃P | biosynth.comscbt.com |

| Molecular Weight | 124.08 g/mol | biosynth.comscbt.com |

| CAS Number | 1832-53-7 | biosynth.comscbt.com |

| Boiling Point | 106-107 °C | chemicalbook.com |

| Density | 1.172 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.426 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 113 °C | sigmaaldrich.comsigmaaldrich.com |

| Form | Liquid/Oil | sigmaaldrich.comchemicalbook.com |

Table 2: Key Research Findings Related to Alkyl Methylphosphonates

| Research Area | Key Finding | Significance | Source(s) |

| Organic Synthesis | The Michaelis-Arbuzov reaction is a versatile method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. | Provides a fundamental and widely used route to form the crucial C-P bond. | researchgate.net |

| Analytical Chemistry | Sensitive LC-MS/MS methods have been developed for the detection of this compound in biological and environmental samples. | Enables monitoring and verification related to chemical degradation and treaty compliance. | biosynth.com |

| Medicinal Chemistry | Phosphonates are used as stable bioisosteres for phosphates in drug design, leading to the development of antiviral drugs. | Offers a strategy to improve the metabolic stability of phosphate-containing drugs. | wikipedia.orgacs.org |

| Materials Science | Dimthis compound is used as a flame retardant in various materials. | Highlights the role of phosphonates in enhancing the safety and properties of commercial products. | wikipedia.org |

| Natural Products | Genomics has enabled the discovery of numerous phosphonate natural products and their biosynthetic pathways. | Opens new avenues for the discovery of novel antibiotics and other bioactive compounds. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethoxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZOPKFMKMAWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862761 | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Ethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1832-53-7 | |

| Record name | Ethyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl Methylphosphonate and Its Derivatives

Phosphite-Based Synthesis Routes

Phosphite-based synthesis is a cornerstone in the preparation of phosphonates. The high reactivity of trivalent phosphorus esters makes them ideal precursors for generating the more stable pentavalent phosphonate (B1237965) structure.

Michaelis-Arbuzov Rearrangements for Phosphonate Ester Synthesis

The Michaelis-Arbuzov reaction is a fundamental and widely utilized method for forming carbon-phosphorus bonds, essential for synthesizing phosphonates. wikipedia.orgjk-sci.comsynarchive.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. wikipedia.orgjk-sci.comsynarchive.com

The reaction mechanism initiates with a nucleophilic attack (SN2) by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.com This step forms a phosphonium (B103445) salt as an intermediate. wikipedia.orgjk-sci.com Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of the final phosphonate ester and a new alkyl halide. wikipedia.orgorganic-chemistry.org

For the synthesis of ethyl methylphosphonate (B1257008), a common approach involves the reaction of triethyl phosphite with methyl bromide. google.com The reaction typically requires elevated temperatures, often between 120°C and 160°C, to drive the rearrangement. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the order being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are most effective, secondary and tertiary halides are generally not suitable for this reaction. jk-sci.com

Table 1: Michaelis-Arbuzov Reaction Parameters

| Reactants | Typical Conditions | Key Features |

|---|---|---|

| Trialkyl phosphite and primary alkyl halide | 120-160 °C | Forms a stable P-C bond. mdpi.com |

| Triethyl phosphite and methyl bromide | Autogenous pressure | Yields diethyl methylphosphonate. google.com |

| Silyl (B83357) phosphites and alkyl halides | Room Temperature | Reactivity order is RCl > RBr > RI. mdpi.com |

Recent advancements have focused on improving the reaction conditions. For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can proceed at room temperature, offering a more facile preparation route. organic-chemistry.org Additionally, a radical-based alternative to the traditional nucleophilic substitution has been developed, allowing the reaction to occur at room temperature under mild conditions with a broader range of alkyl halides, including secondary and even tertiary ones. chinesechemsoc.org

Transesterification Processes in Phosphite Chemistry

Transesterification is another significant process in phosphite chemistry, allowing for the modification of existing phosphonate esters. This reaction involves the exchange of an alkoxy group of a phosphonate with an alcohol, catalyzed by either an acid or a base.

While direct transesterification of phosphonates can be challenging, it is a viable route for creating diversity in phosphonate derivatives. For instance, a two-step procedure involving the transesterification of diethyl phosphite with a diol, followed by a palladium-catalyzed coupling, has been used to synthesize vinyl phosphonates. organic-chemistry.org

Bio-inspired catalysts, such as a dicopper(II) macrocyclic complex, have been shown to efficiently promote the transesterification of dialkyl phosphates, which are structurally related to phosphonates. nih.govacs.org This suggests potential for developing similar catalytic systems for phosphonate transesterification. The mechanism often involves the activation of the substrate through coordination to the metal ions. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the transesterification of phosphorus esters under mild conditions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a field known as green chemistry. biofueldaily.combioengineer.orgsciencedaily.com This has led to the exploration of alternative reaction conditions for phosphonate synthesis to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. biofueldaily.comrsc.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and often simpler product isolation. Several methods for phosphonate synthesis have been adapted to solvent-free conditions. rsc.org

For example, the synthesis of α-aminophosphonates, a class of phosphonate derivatives, has been achieved under solvent-free conditions using a three-component Kabachnik-Fields reaction. rsc.org In one instance, a mixture of an amine, an aldehyde, and dimethyl phosphonate was irradiated with microwaves in the presence of a solid acid catalyst to yield the desired product in high yields and short reaction times. rsc.org Another approach utilized a highly crystalline CuO nanopowder as a catalyst for the solvent-free synthesis of α-aminophosphonates at ambient temperature. semanticscholar.org The catalyst's large surface area and reusable nature contribute to the green credentials of this method. semanticscholar.org

Table 2: Comparison of Solvent-Free Synthesis Methods for Phosphonate Derivatives

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Kabachnik-Fields Reaction | Molybdate Sulfuric Acid (MSA) | Microwave irradiation, 60°C | High yields, short reaction times, reusable catalyst. rsc.org |

| Kabachnik-Fields Reaction | CuO Nanopowder | Ambient temperature | Atom-efficient, recyclable catalyst, no base required. semanticscholar.org |

| Hydrophosphonylation of Aldehydes | Biosourced "Eco-MgZnOx" | Solventless | High conversions, mild conditions, reusable catalyst. mdpi.com |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. rsc.org Sonication provides energy through acoustic cavitation, leading to localized high temperatures and pressures that can enhance reaction rates and yields. rsc.org

Ultrasound-assisted methods have been successfully applied to the synthesis of various phosphonate derivatives. rsc.org For instance, the synthesis of α-hydroxyphosphonates has been achieved in high yields and short reaction times by irradiating a mixture of an aldehyde or ketone and a trialkyl phosphite under solvent- and catalyst-free conditions. rsc.org Similarly, the Kabachnik-Fields reaction for producing α-aminophosphonates can be significantly accelerated using ultrasound, with comparable yields to conventional heating but in a fraction of the time. rsc.orgsciforum.net One study reported the synthesis of novel phosphonate derivatives targeting topoisomerase II as potential anticancer agents using an ultrasonic processor at room temperature. ijcr.info

Microwave-Promoted Synthesis

Microwave-assisted synthesis is another key green chemistry technique that can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.org Microwaves directly heat the reactants and solvent, leading to rapid temperature increases and enhanced reaction kinetics. rsc.org

This technology has been widely adopted for the synthesis of phosphonates. rsc.org The Michaelis-Arbuzov reaction, for example, shows remarkable rate acceleration under microwave irradiation, facilitating the synthesis of various phosphonates. researchgate.net Microwave-assisted Kabachnik-Fields reactions have been performed under solvent-free conditions to produce α-aminophosphonates with high yields in just a few minutes. rsc.orgjmaterenvironsci.com In some cases, these reactions can proceed without a catalyst. jmaterenvironsci.com The selective monoesterification of alkylphosphonic acids has also been achieved using microwave irradiation in the presence of an ionic liquid, highlighting the versatility of this green technique. nih.gov

Catalytic Systems for Sustainable Phosphonate Synthesis

The development of sustainable and "green" chemical processes is a significant focus in modern synthetic chemistry, and the synthesis of phosphonates is no exception. sciencedaily.comaithor.combioengineer.org Researchers have been exploring various catalytic systems to improve the efficiency and environmental friendliness of phosphonate production. sciencedaily.com

One notable approach involves the use of a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzyl (B1604629) phosphonates. frontiersin.orgnih.govresearchgate.net In this method, PEG-400 acts as a benign solvent and a phase transfer catalyst, while KI facilitates the in situ formation of benzyl iodide. frontiersin.orgresearchgate.net This system, combined with potassium carbonate (K₂CO₃), allows the reaction to proceed smoothly at room temperature, achieving excellent yields and selectivity without the need for volatile or toxic organic solvents. frontiersin.orgnih.gov

Another advancement is the development of heterogeneous catalysts, such as a nickel-based catalyst (Ni@CPOL-dppp&PPh₃), for the direct synthesis of H-phosphonate diesters from sodium hypophosphite and various alcohols. acs.org This method avoids the use of phosphorus trichloride (B1173362) and demonstrates high reactivity, stability, and recyclability, offering a promising route for industrial applications. acs.org

Furthermore, biocatalysis, employing enzymes or whole-cell systems, is emerging as a green alternative for phosphonate synthesis. mdpi.com This approach offers high selectivity and milder reaction conditions, reducing the generation of hazardous by-products. mdpi.com For instance, photobiocatalytic processes have been utilized for the conversion of epoxymethyl dimethyl phosphonate to dimethyl (1E)-3-hydroxyprop-1-enylphosphonate. mdpi.com The sol-gel process is another green method used to create organic-inorganic hybrid materials containing phosphorus under mild conditions, often using water or alcohol as solvents at room temperature. researchgate.net

Catalyst-free methods, often assisted by ultrasound or microwaves, have also been developed for the synthesis of α-aminophosphonates and α-hydroxyphosphonates. rsc.org For example, the Kabachnik–Fields reaction, a three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, can be effectively carried out under solvent-free conditions using nano CaO as a catalyst. rsc.org

| Catalytic System | Key Features | Advantages | Reference(s) |

| PEG/KI/K₂CO₃ | Uses PEG-400 as a solvent and phase transfer catalyst. | Environmentally benign, mild reaction conditions, high yield and selectivity. | frontiersin.orgnih.govresearchgate.net |

| Ni@CPOL-dppp&PPh₃ | Heterogeneous nickel catalyst. | High reactivity, stability, recyclability, avoids hazardous reagents. | acs.org |

| Biocatalysts (Enzymes/Whole-cells) | Utilizes biological systems. | High selectivity, mild and eco-friendly conditions, fewer by-products. | mdpi.com |

| Nano CaO | Nanoparticle catalyst for Kabachnik-Fields reaction. | Solvent-free conditions, high yields. | rsc.org |

| Sol-Gel Process | Forms organic-inorganic hybrid networks. | Mild conditions, uses green solvents like water or alcohol. | researchgate.net |

Derivatization Strategies and Functionalization Reactions

The versatility of this compound and its analogs allows for a wide range of derivatization and functionalization reactions, leading to the creation of novel materials with tailored properties.

Synthesis of Phosphonate-Functional Monomers and Oligomers

Phosphonate-containing monomers and oligomers are valuable building blocks for the synthesis of functional polymers with applications in various fields, including materials science and biomedicine. nih.govacs.org A common strategy for synthesizing these monomers is the Michael addition of primary amines to diethyl vinylphosphonate (B8674324). acs.orgacs.org This reaction is highly selective and provides a route to a variety of multifunctional phosphonates. acs.orgacs.org

Another significant class of monomers are vinylphosphonates. rsc.orgencyclopedia.pub Dialkyl vinylphosphonate monomers can be prepared through several pathways, including the Arbuzov reaction of vinyl chloride with triethyl phosphite in the presence of nickel or platinum catalysts. rsc.org Vinylphosphonic acid (VPA) itself is a key monomer for producing sidechain-functionalized polymers. encyclopedia.pubrsc.org The polymerization of VPA and its derivatives can be achieved through radical polymerization, leading to poly(vinylphosphonic acid) (PVPA) and related polymers. encyclopedia.pubbohrium.comresearchgate.net

Phosphonate-functionalized polymers can also be synthesized via ring-opening polymerization (ROP) of cyclic phosphonate monomers. nih.govmdpi.com This method allows for the creation of well-defined polycarbonates with low dispersity. nih.gov Furthermore, phosphorus- and silicon-containing monomers and oligomers with terminal phosphonate groups can be synthesized through the dealkylation of methyl esters of phosphonic acids with dichlorosilanes. tandfonline.com

| Monomer Type | Synthetic Method | Key Reactants | Reference(s) |

| Aminoalkylphosphonates | Michael Addition | Diethyl vinylphosphonate, Alkylamines | acs.orgacs.org |

| Dialkyl Vinylphosphonates | Arbuzov Reaction | Vinyl chloride, Triethyl phosphite | rsc.org |

| Vinylphosphonic Acid | Dehydrochlorination/Hydrolysis | 2-chloroethylphosphonic acid derivatives | encyclopedia.pubrsc.org |

| Phosphonate-functional Polycarbonates | Ring-Opening Polymerization | Cyclic phosphonate monomers | nih.govmdpi.com |

| Phosphorus- and Silicon-containing Monomers | Dealkylation | Methyl esters of phosphonic acids, Dichlorosilanes | tandfonline.com |

Coupling Reactions for Complex Phosphonate Structures, e.g., Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of complex phosphonate esters. google.comgoogle.comatlanchimpharma.com This reaction facilitates the condensation of an acidic component, such as a phosphonic acid, with a primary or secondary alcohol using triphenylphosphine (B44618) (PPh₃) and a dialkylazodicarboxylate like diethyl azodicarboxylate (DEAD). google.comgoogle.comatlanchimpharma.com A key advantage of the Mitsunobu reaction is its stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. google.comatlanchimpharma.com

This method has been successfully applied to synthesize phosphonate esters from methyl phosphonates and various alcohols, followed by selective demethylation to yield the desired phosphonic acid monoester. google.comgoogle.com While the reaction has been widely used for carboxylic acids and phenols, its application with phosphonic acids has been more limited but has shown promise for creating sterically hindered phosphonate esters. google.comgoogle.com Researchers have also investigated the formation of nucleoside 5'-H-phosphonate monoesters under Mitsunobu conditions, highlighting the reaction's sensitivity to reactant ratios and solvents. arkat-usa.org

Formation of Phosphonamidates and Related Analogs

Phosphonamidates, where an oxygen atom in the phosphonate group is replaced by a nitrogen atom, are an important class of organophosphorus compounds with potential biological activity. mdpi.comwikipedia.orgmdpi.com The synthesis of phosphonamidates often presents challenges, but several effective methods have been developed. mdpi.comfu-berlin.de

One approach involves the use of phosphonylaminium salts, which allows for the synthesis of mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates without the need for harsh reagents. mdpi.comresearchgate.net Another common method is the Atherton-Todd reaction, which can be used to convert the P-H bond of compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) into a P-N bond to form phosphonamidate derivatives. scispace.com

Phosphonopeptides, which contain a phosphonamidate bond, are often synthesized via the phosphonylation of amino or peptide esters with phosphonochloridates. nih.gov These phosphonochloridates can be prepared by chlorinating dialkyl phosphonates with reagents like phosphorus pentachloride or thionyl chloride. nih.gov A one-pot sequential strategy has also been developed, involving the in-situ generation of phosphonites from Grignard reagents and triethyl phosphite, followed by treatment with iodine and amines to produce phosphonamidates in good yields. researchgate.net

Incorporation into Heterocyclic Systems via Multicomponent Reactions

The incorporation of a phosphonate group into heterocyclic structures can lead to compounds with significant biological and medicinal properties. beilstein-journals.orgarkat-usa.orgresearchgate.netmdpi.comnih.gov Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing these complex molecules in a single step from simple starting materials. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net

The Kabachnik-Fields reaction is a prominent MCR for producing α-aminophosphonates by condensing an amine, a carbonyl compound, and a dialkyl phosphite. rsc.orgarkat-usa.orgresearchgate.net This reaction can be catalyzed by various agents, including Lewis acids and even under catalyst-free conditions, sometimes assisted by microwave irradiation. rsc.orgresearchgate.net

Another versatile approach involves the three-component reaction of salicylaldehydes, malononitrile, and dialkyl phosphites to synthesize (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. researchgate.netmdpi.com Isocyanide-based MCRs and metal-catalyzed MCRs, often employing palladium or copper, have also been utilized to create a diverse range of phosphorylated heterocycles. beilstein-journals.org These methods provide direct access to complex structures like isoquinoline-1-phosphonates and (2H-isoindol-1-yl)phosphonates. beilstein-journals.org

Phosphorylation of Organic Substrates

Phosphorylation, the introduction of a phosphonate group onto an organic substrate, is a fundamental transformation in organophosphorus chemistry. There are two main approaches to creating heterocyclic phosphonates: the direct phosphorylation of a pre-existing heterocyclic system or the construction of the heterocyclic ring from a phosphoryl-functionalized substrate. beilstein-journals.org

The direct phosphorylation can occur through either electrophilic or nucleophilic substitution on the heterocycle. Ring-closure reactions of substrates already containing a phosphonate group, through cyclization or cycloaddition reactions, are also a common and effective strategy. beilstein-journals.org

Selective Demethylation and Related Transformations

The synthesis of phosphonate esters often yields diesters, such as those containing both a methyl group and a different alkyl or aryl group. For the creation of specific phosphonic acid monoesters, the selective removal of one of these ester groups is a critical step. The methyl group, in particular, can be selectively cleaved in the presence of other, more sterically hindered or electronically different ester groups, a process known as selective demethylation. google.comgoogle.com This transformation is a cornerstone in the synthesis of complex phosphonate derivatives and phosphonic acid monoesters, which are valuable intermediates in various chemical fields. google.comresearchgate.net

A prevalent and effective method for achieving selective demethylation involves the use of silyl halides, most notably bromotrimethylsilane (B50905) (TMSBr). google.comresearchgate.net This reagent readily attacks the less sterically hindered methyl ester group to form a silyl ester intermediate. Subsequent treatment with an alcohol, such as methanol (B129727) (methanolysis), cleaves the silyl-oxygen bond to yield the desired phosphonic acid monoester. researchgate.net This two-step, one-pot procedure is highly efficient and provides good to excellent yields. researchgate.net

Another approach for demethylation utilizes lithium salts. For instance, refluxing a dimethyl phosphonate, such as dimthis compound, with lithium bromide in acetone (B3395972) can effect demethylation to produce the corresponding lithium salt of the phosphonic acid monoester. nih.gov More specialized reagents, such as the super-hydride lithium tri-sec-butylborohydride (Li(s-Bu)₃BH), have also been successfully employed for O-demethylation in the synthesis of complex phosphonate analogs. nih.govresearchgate.net

Research has demonstrated a robust, three-stage route for synthesizing various alkyl hydrogen methylphosphonates. This process begins with the transesterification of trimethyl phosphite with a chosen alcohol, followed by an Arbusov reaction with methyl iodide to form an alkyl mthis compound. The final, crucial step is the selective demethylation using bromotrimethylsilane, which produces the target monoester in high yields. researchgate.net

Table 1: Selective Demethylation of Alkyl Methyl Methylphosphonates

| Alkyl Group (R) in RO(MeO)P(O)Me | Demethylation Reagent | Final Product (RO(HO)P(O)Me) Yield (%) | Reference |

| Isopropyl | Bromotrimethylsilane | 97 | researchgate.net |

| n-Butyl | Bromotrimethylsilane | 91 | researchgate.net |

| Isobutyl | Bromotrimethylsilane | 90 | researchgate.net |

| s-Butyl | Bromotrimethylsilane | 91 | researchgate.net |

| Pinacolyl | Bromotrimethylsilane | 89 | researchgate.net |

| Cyclopentyl | Bromotrimethylsilane | 87 | researchgate.net |

| Cyclohexyl | Bromotrimethylsilane | 60 | researchgate.net |

Beyond demethylation, other related transformations are significant in modifying this compound and its precursors. Transesterification, the exchange of an ester group, can be accomplished by reacting a phosphonate with an alcohol, often in the presence of a catalyst like sodium. researchgate.net Alternatively, heating with sodium iodide can also facilitate this exchange. mdpi.com

Other transformations involve direct reactions at the phosphorus acid functional group. For example, ethyl (diethoxymethyl)phosphonic acid can be converted to its corresponding methyl ester, ethyl methyl (diethoxymethyl)phosphonate, by reaction with diazomethane (B1218177). mdpi.com The same acid can be transformed into ethyl (diethoxymethyl)phosphonic chloride using thionyl chloride, creating a reactive intermediate for further synthesis. mdpi.com These methods highlight the versatility of the phosphonate functional group in synthetic organic chemistry.

Chemical Reactivity and Mechanistic Studies of Ethyl Methylphosphonate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of phosphonate (B1237965) esters like ethyl methylphosphonate (B1257008) is a key degradation pathway that can be influenced by pH, temperature, and the presence of catalysts. nih.gov This process involves the cleavage of the ester bond, leading to the formation of corresponding acids and alcohols.

Acid-Catalyzed Hydrolysis Pathways of Phosphonate Esters

The acid-catalyzed hydrolysis of phosphonate esters generally proceeds through a bimolecular mechanism (AAc2), where a water molecule attacks the protonated ester. nih.govcdnsciencepub.com This process typically involves the following steps:

Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the phosphoryl oxygen atom of the phosphonate ester by an acid catalyst. This protonation increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electron-deficient phosphorus atom. This leads to the formation of a pentacoordinate intermediate.

Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to one of the ester groups, which then departs as an alcohol (ethanol in the case of ethyl methylphosphonate).

Studies on various phosphonate esters have shown that the rate of acid-catalyzed hydrolysis can be influenced by the steric and electronic effects of the substituents on the phosphorus atom and the ester group. nih.gov For instance, the hydrolysis of dialkyl phosphonates under acidic conditions is a two-step consecutive reaction, with the rate constants dependent on the nature of the alkyl and aryl substituents. researchgate.net In some cases, particularly with bulky ester groups, a unimolecular mechanism (AAl1) involving C-O bond cleavage may also occur. nih.govcdnsciencepub.com

Table 1: Mechanisms in Acid-Catalyzed Hydrolysis of Phosphonate Esters

| Mechanism | Description | Key Features |

|---|---|---|

| AAc2 | Acid-catalyzed, acyl-oxygen cleavage, bimolecular | Involves nucleophilic attack by water on the protonated ester. nih.govcdnsciencepub.com |

| AAl1 | Acid-catalyzed, alkyl-oxygen cleavage, unimolecular | Involves the formation of a carbocation intermediate. nih.govcdnsciencepub.com |

Base-Catalyzed Hydrolysis Pathways of Phosphonate Esters

Under basic conditions, the hydrolysis of phosphonate esters typically occurs via a bimolecular nucleophilic substitution (BAc2) mechanism. epa.gov This pathway involves the direct attack of a hydroxide (B78521) ion on the phosphorus atom:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphonate ester.

Formation of a Pentacoordinate Intermediate: This attack results in the formation of a trigonal bipyramidal pentacoordinate intermediate.

Leaving Group Departure: The intermediate then collapses, leading to the cleavage of the P-O bond and the departure of the ethoxide leaving group.

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for simple alkyl phosphonates. nih.gov The reactivity is sensitive to the steric hindrance around the phosphorus center; bulkier substituents tend to slow down the reaction rate. nih.gov For example, in the alkaline hydrolysis of a series of ethyl phosphinates, steric hindrance within the phosphinate was a major factor influencing the reaction rate. nih.gov

Influence of Metal Ions on Hydrolysis Rates and Mechanisms

Metal ions can significantly catalyze the hydrolysis of phosphonate esters. nih.govcdnsciencepub.com They can function in several ways to enhance the reaction rate:

Lewis Acid Catalysis: The metal ion can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water or hydroxide ions.

Delivering the Nucleophile: A metal-bound hydroxide ion can act as the nucleophile, which can be more effective than a free hydroxide ion in certain pH ranges.

Stabilizing the Transition State: The metal ion can stabilize the negatively charged transition state, thereby lowering the activation energy of the reaction.

Different metal ions exhibit varying catalytic efficiencies depending on their charge, size, and coordination properties. mdpi.com For instance, lanthanide ions have been shown to be effective catalysts for the hydrolysis of phosphoric acid diesters. nih.gov Studies on the hydrolysis of ethyl p-nitrophenyl phosphate (B84403) catalyzed by various metal ions like Co(III), Zn(II), and Eu(III) have demonstrated that the mechanism and the nature of the transition state are influenced by the specific metal ion catalyst used. nih.gov

P-O vs. C-O Fission in Hydrolysis Reactions

In the hydrolysis of phosphonate esters, the cleavage can occur at either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. In most cases of acid- and base-catalyzed hydrolysis, the reaction proceeds through P-O bond cleavage. nih.gov However, under certain conditions, C-O bond fission can become a competitive or even the dominant pathway.

The preference for P-O or C-O fission is influenced by several factors:

The Structure of the Ester Group: Esters with secondary or tertiary alkyl groups are more prone to C-O cleavage via a mechanism that involves the formation of a stable carbocation (SN1-like).

Reaction Conditions: Higher temperatures and certain solvent conditions can favor C-O bond cleavage. epa.gov For instance, in the hydrolysis of dimethyl phosphate at low pH, the reaction proceeds mainly through C-O bond fission (78%). hud.ac.uk

The Nature of the Nucleophile: The use of specific reagents can promote C-O bond cleavage. For example, trimethylsilyl (B98337) halides are used to dealkylate phosphonate esters via C-O bond fission. nih.gov

Oxidative Degradation Pathways

The oxidative degradation of this compound is a crucial process for its detoxification. Oxidizing agents can break down the molecule into less harmful substances. Studies on the oxidative degradation of VX, a related chemical warfare agent, show that it can generate ethyl methylphosphonic acid (EMPA) as a product. iwaponline.comresearchgate.net

The reaction of organophosphorus compounds with strong oxidants like bleaching powder can lead to the cleavage of P-S and P-C bonds. iwaponline.comresearchgate.net For example, the oxidative degradation of a VX simulant, O,S-diethyl methylphosphonothioate (OSDEMP), with N,N-dichlorovaleramide resulted in the formation of ethyl methylphosphonic acid. rsc.org The mechanism likely involves an electrophilic attack by the oxidant on the phosphorus or sulfur atom, leading to bond cleavage and subsequent hydrolysis to form the phosphonic acid. The degradation of VX with bleaching powder can ultimately produce O-ethyl methylphosphonate acid (EMPA), sulfonic acids, and inorganic ions. iwaponline.comresearchgate.net

Photodegradation Mechanisms and Products

Photodegradation represents another important pathway for the environmental breakdown of this compound. This process involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. The presence of a photocatalyst, such as titanium dioxide (TiO₂), can significantly enhance the rate of degradation.

Studies on the photocatalytic degradation of dimthis compound (DMMP), a simulant for nerve agents, have shown that both the P-CH₃ and P-OCH₃ bonds can be destroyed through photooxidation. acs.org The reaction, carried out under UV irradiation, produces adsorbed species like formate (B1220265) ions and water, with the final phosphorus-containing product being a surface-bound PO₃ species. acs.org The efficiency of photodegradation can be improved by doping the TiO₂ catalyst with other metal ions, such as zirconium, which can enhance photoreactivity. The photodegradation of dithis compound (DEMP) in the atmosphere is primarily initiated by reaction with OH radicals, leading to the formation of ethyl methylphosphonic acid. acs.org

Derivatization Reactions for Analytical and Synthetic Purposes

This compound (EMPA), due to its polarity and low volatility, often requires chemical modification to facilitate its analysis by techniques such as gas chromatography (GC). Derivatization is also a key strategy in synthetic chemistry to create novel molecules with specific properties. These reactions typically target the acidic phosphonic acid group, converting it into a less polar and more volatile ester or another functional group.

For analytical purposes, the primary goal of derivatization is to create a volatile and thermally stable analogue of the analyte that can be readily separated and detected by GC-mass spectrometry (GC-MS). nih.govmdpi.com The most common approaches involve silylation and methylation. mdpi.com

Silylation is a widely used technique where an active proton in the analyte is replaced by a silyl (B83357) group, such as the tert-butyldimethylsilyl (TBDMS) group. mdpi.com For alkyl phosphonic acids like EMPA, a common reagent is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), often with a catalyst like 1% tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov This reaction converts the nonvolatile EMPA into its volatile TBDMS derivative, which can then be analyzed by GC-MS. nih.gov The formation of the TBDMS derivative of EMPA has been confirmed using GC-time of flight mass spectrometry (TOF-MS). nih.gov This method is sensitive, with detection limits in the low picogram range, and has been successfully applied to the analysis of environmental samples like river water and soil. nih.gov

Methylation is another effective derivatization strategy for phosphonic acids. mdpi.com Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄) have been shown to efficiently methylate a range of phosphonic acids, including EMPA, even in complex matrices. osti.govcanada.ca The reaction proceeds smoothly at ambient temperature, converting EMPA into its corresponding methyl ester. osti.gov This method is advantageous because it can be applied directly to samples in various solvents, like dichloromethane, and can simultaneously derivatize different types of acidic analytes. osti.govcanada.ca

For synthetic purposes , derivatization of phosphonic monoesters like EMPA allows for the creation of phosphonates with two different alkoxy groups. This is achieved through alkylation reactions. For instance, reacting a phosphonic monoester with an alkyl halide in the presence of a base like triethylamine (B128534) can yield the corresponding dialkyl phosphonate. researchgate.net Microwave-assisted conditions have been shown to be an efficient way to carry out these alkylations, often providing high yields of the desired products. researchgate.net Such reactions are valuable for synthesizing a variety of phosphonate intermediates that can be used as precursors for other complex molecules, including flame retardants or compounds with specific biological activities. researchgate.net

Table 1: Derivatization Reactions of this compound for Analytical and Synthetic Applications

| Purpose | Reaction Type | Reagent(s) | Product Type | Analytical Method | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Analytical | Silylation | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl | tert-Butyldimethylsilyl (TBDMS) ester | GC-MS, GC-TOF-MS | Forms volatile derivative suitable for GC; detection limits < 5 pg. | nih.govmdpi.com |

| Analytical | Methylation | Trimethyloxonium tetrafluoroborate (TMO·BF₄) | Methyl ester | GC-MS | Efficient methylation in organic matrices at ambient temperature. | osti.govcanada.ca |

| Synthetic | Alkylation | Alkyl halides + Triethylamine | Dialkyl phosphonate | N/A | Allows synthesis of phosphonates with mixed alkoxy groups; microwave assistance improves efficiency. | researchgate.net |

Complexation Chemistry and Coordination with Metal Centers

The phosphonate group in this compound and related compounds is an effective ligand for a wide range of metal ions, owing to the negatively charged oxygen atoms which act as excellent coordination sites. The study of these coordination complexes is crucial for understanding their roles in catalysis, environmental chemistry, and biological systems.

The coordination chemistry of phosphonates has been extensively studied with various metal ions, including alkaline-earth metals, transition metals, and lanthanides. rsc.orgnih.govnih.gov Potentiometric titrations and NMR spectroscopy are common techniques used to determine the stability constants and structures of these complexes in solution. rsc.orgresearchgate.net

Studies on ligands containing methylphosphonate groups, such as ethylenedinitrilopoly(methylphosphonic acids), show that the stability of their complexes with alkaline-earth metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) increases with the number of phosphonate groups available for coordination. rsc.org This indicates that the phosphonate moiety is directly involved in binding the metal center.

Transition metals often form highly stable complexes with phosphonate-containing ligands. acs.orgresearchgate.net For example, dinuclear cobalt(III) complexes can feature aryl methylphosphonate esters bridging the two metal centers. nih.gov In such arrangements, the phosphonate group coordinates to both metal ions, influencing the reactivity of the ester. nih.gov The hydrolysis of these coordinated esters has been studied as a model for enzymatic reactions. nih.gov Similarly, zinc(II) has been shown to catalyze the methanolysis of O-ethyl O-aryl methylphosphonates, a reaction that proceeds via the coordination of the phosphonate to the Zn²⁺ ion. nih.gov Ligands incorporating phosphinate or phosphonate groups on a triazacyclononane (TACN) framework show high selectivity and thermodynamic stability for Ga³⁺. acs.org

Lanthanide ions also exhibit strong interactions with phosphonates. Lanthanum(III) has been found to be a potent catalyst for the methanolysis of O-ethyl O-aryl methylphosphonates, with catalytic effects leading to rate enhancements of up to 10⁸-fold. nih.gov The proposed mechanism involves a pre-equilibrium coordination of the substrate to the La³⁺ ion, followed by an intramolecular delivery of a coordinated methoxide. nih.gov The stability of Gd(III) complexes with ligands containing phosphonate arms is also notably high, which is relevant for applications in medical imaging. mdpi.com The coordination typically involves the phosphonate oxygen atoms, and in some cases, other donor atoms within the ligand can lead to the formation of highly stable chelate structures. mdpi.commdpi.com

Table 2: Studies on the Complexation of Methylphosphonate-Containing Ligands with Metal Centers

| Metal Ion(s) | Ligand Type | Coordination Insights | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Ethylenedinitrilopoly(methylphosphonic acids) | Phosphonate groups are the primary binding sites. | Complex stability increases with the number of phosphonate groups. | rsc.org |

| Co(III) | Aryl methylphosphonate esters | Bridging coordination between two Co(III) centers. | The phosphonate group coordinates to both metal ions. | nih.gov |

| Zn(II), La(III) | O-Ethyl O-aryl methylphosphonates | Pre-equilibrium coordination of the phosphonate to the metal ion. | Significant catalytic enhancement of methanolysis (up to 10⁸-fold for La³⁺). | nih.gov |

| Ga³⁺ | 1,4,7-Triazacyclononane with phosphinate/phosphonate arms | Forms stable octahedral N₃O₃ in-cage complexes. | High thermodynamic selectivity for Ga³⁺ over other divalent metals. | acs.org |

| Gd(III) | 1,4-disubstituted cyclen with phosphonate arms | The phosphonate ligand forms the most stable complexes. | The Gd(III) complex shows high stability, with full complex formation at pH ~6. | mdpi.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-bromodiethylpropionaldehyde |

| Bromoethane |

| Bromopropane |

| Butylphosphonic ester-acid derivatives |

| Calcium (Ca²⁺) |

| Carbon dioxide |

| Cesium carbonate |

| Cobalt(III) (Co³⁺) |

| Copper(II) (Cu²⁺) |

| Cyclohexyl methylphosphonate (CyMPA) |

| Diaryl iodonium (B1229267) triflate |

| Dichloromethane |

| Diethyl methylphosphonite |

| Diethylphosphite |

| Dimthis compound |

| This compound (EMPA) |

| Ethylphosphonic acid (EPA) |

| Gadolinium(III) (Gd³⁺) |

| Gallium(III) (Ga³⁺) |

| Iodoethane |

| Isopropyl methylphosphonic acid (IMPA) |

| Lanthanum(III) (La³⁺) |

| Magnesium (Mg²⁺) |

| Methanephosphonic acid |

| Methanol (B129727) |

| Methylamine |

| Methylphosphonic acid (MPA) |

| Methylphosphonic ester-acid derivatives |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| Pinacolyl methylphosphonate (PMPA) |

| Strontium (Sr²⁺) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Triethylamine |

| Trimethyloxonium tetrafluoroborate (TMO·BF₄) |

Advanced Analytical Techniques for Characterization and Detection of Ethyl Methylphosphonate

Chromatographic Separations

Chromatographic methods are central to the analysis of ethyl methylphosphonate (B1257008), providing the necessary separation from interfering compounds prior to detection. The choice of chromatographic technique is often dictated by the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the non-volatile nature of ethyl methylphosphonate, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. nih.govosti.gov

Common derivatization reagents include silylating agents, such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl (TBDMS) derivative of EMPA. nih.govcapes.gov.br Another approach is methylation, using reagents like trimethylphenylammonium hydroxide (B78521) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4), to convert EMPA into its methyl ester, ethyl mthis compound (EMMP). osti.govjst.go.jpnih.gov This derivatized product can then be readily analyzed by GC-MS. osti.govrsc.org The use of TMO•BF4 is considered a safer alternative to the traditionally used diazomethane (B1218177) for methylation. osti.gov

The GC-MS analysis itself involves separating the derivatized EMPA on a capillary column, followed by detection using a mass spectrometer. osti.govopcw.org Electron ionization (EI) is a common ionization technique used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. nih.govopcw.org For enhanced sensitivity and specificity, especially in complex matrices like soil or biological samples, tandem mass spectrometry (GC-MS/MS) can be employed. opcw.org

Table 1: GC-MS Derivatization and Analysis of this compound

| Derivatization Reagent | Derivative Formed | Key GC-MS Findings | References |

|---|---|---|---|

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS-EMPA | Allows for detection limits of less than 5 pg. nih.gov | nih.govcapes.gov.br |

| Trimethyloxonium tetrafluoroborate (TMO•BF4) | Ethyl Mthis compound (EMMP) | Effective for methylation in various matrices, including soil. osti.govnih.gov | osti.govnih.gov |

| Trimethylphenylammonium hydroxide | Ethyl Mthis compound (EMMP) | Used for derivatization in groundwater samples. researchgate.net | jst.go.jpresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing non-volatile compounds like this compound directly, without the need for derivatization. spectroscopyonline.comsielc.com This technique separates compounds in the liquid phase, followed by ionization and detection by a mass spectrometer.

Reversed-phase liquid chromatography is a common approach, often using ion-pairing agents to improve the retention of polar compounds like EMPA on the non-polar stationary phase. spectroscopyonline.com The separated analytes are then typically ionized using electrospray ionization (ESI) before entering the mass spectrometer. mdpi.com

Tandem mass spectrometry (LC-MS/MS) is frequently used for enhanced selectivity and sensitivity, allowing for the detection of EMPA at very low concentrations in various sample types, including environmental and biological samples. mdpi.comnih.gov For instance, a method for screening degradation products of the nerve agent VX in soil samples utilized LC-MS. neliti.com Another study demonstrated the use of LC-ESI-MS/MS for the analysis of EMPA in hair, concrete, and plant extracts after cationic derivatization to enhance signal intensity. mdpi.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like the anionic form of this compound. jst.go.jpnih.gov

CE methods have been developed for the quantitative analysis of chemical warfare agent degradation products, including EMPA. nih.govacs.org Detection can be achieved through various means, including indirect UV detection or conductivity detection. nih.gov For improved sensitivity, indirect laser-induced fluorescence detection has been shown to achieve detection limits in the low parts-per-billion range for EMPA. acs.org

The technique has been successfully applied to the analysis of EMPA in complex matrices, such as agent neutralization solutions and aqueous soil extracts. jst.go.jpnih.gov

Table 2: Capillary Electrophoresis Methods for this compound Detection

| Detection Method | Key Findings | References |

|---|---|---|

| Indirect UV Detection | Validated for quantitative analysis in reaction masses. nih.gov | nih.gov |

| Conductivity Detection | Used for the analysis of chemical warfare agent degradation products. nih.gov | nih.gov |

| Indirect Laser-Induced Fluorescence | Achieved detection limits of 0.1 μM (9 ppb). acs.org | acs.org |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds. researchgate.netnih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. researchgate.net

HILIC has been successfully coupled with tandem mass spectrometry (HILIC-MS/MS) for the sensitive detection of this compound in environmental samples. researchgate.netnih.gov One study detailed a method for the determination of EMPA and other alkyl methylphosphonic acids in dust and ground samples, achieving a detection limit of 70 pg/mL for EMPA. nih.gov Another application note describes the gradient separation of several organophosphonic acids, including EMPA, using an ACQUITY UPLC BEH Amide column. waters.com

This technique is advantageous as it can simultaneously separate underivatized alkyl methylphosphonic acids. researchgate.netnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. This compound exhibits a characteristic signal in the ³¹P NMR spectrum. For example, in the decontamination of the nerve agent VX, the formation of EMPA was confirmed by a signal at 30.06 ppm in the ³¹P NMR spectrum. researchgate.net The chemical shift of methylphosphonate has also been characterized as a pH indicator in ³¹P NMR studies. researchgate.net

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of a related compound, 2-diisopropylaminoethyl this compound, shows distinct signals for the ethyl and methyl groups. core.ac.uk

¹³C NMR: Carbon-13 NMR gives insight into the carbon skeleton of the molecule. The ¹³C NMR spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is available in spectral databases. nih.gov Similarly, spectra for related compounds like dimthis compound provide reference data. chemicalbook.com

NMR spectroscopy, often used in conjunction with chromatography and mass spectrometry, plays a crucial role in the definitive identification of this compound. rsc.org

Table 3: NMR Spectroscopic Data for this compound and Related Compounds

| Nucleus | Compound | Key Spectral Features | References |

|---|---|---|---|

| ³¹P | This compound (EMPA) | Signal at 30.06 ppm. researchgate.net | researchgate.net |

| ¹H | 2-diisopropylaminoethyl this compound | Distinct signals for ethyl and methyl groups. core.ac.uk | core.ac.uk |

| ¹³C | This compound, TMS derivative | Spectrum available in databases. nih.gov | nih.gov |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for the structural characterization of this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Diffuse reflection FTIR spectroscopy has been utilized to analyze this compound in soil samples. nih.gov The resulting spectra, when converted to Kubelka-Munk units, can be used for quantitative analysis. nih.gov Key infrared absorption bands for EMPA have been identified, including the characteristic P-O-C vibration mode. researchgate.net Experimental studies have investigated the adsorption and photocatalytic degradation of EMPA on titanium dioxide surfaces using attenuated total reflection-FTIR (ATR-FTIR), allowing for the observation of its characteristic IR frequencies under ambient conditions. researchgate.net The National Institute of Standards and Technology (NIST) provides a reference condensed phase IR spectrum for this compound, which serves as a benchmark for its identification. nist.gov

| Technique | Application | Key Findings |

| Diffuse Reflection FTIR | Quantitative analysis of EMPA in soil | Enables quantitation using Kubelka-Munk units, though susceptible to baseline-related artifacts. nih.gov |

| ATR-FTIR | Study of surface adsorption and degradation | Observed characteristic P-O-C vibration mode of EMPA on TiO2 surfaces. researchgate.net |

| Condensed Phase IR | Reference standard | Provides a standard spectral fingerprint for identification. nist.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a cornerstone for the sensitive and specific detection of this compound. Various MS ionization and analyzer technologies are employed, each offering distinct advantages.

Time-of-Flight Mass Spectrometry (TOF-MS) , particularly when coupled with gas chromatography (GC), provides exact mass measurements, which is crucial for the confirmation of derivatized EMPA. nih.gov For instance, GC-TOF-MS has been used to confirm the formation of tert-butyldimethylsilyl (TBDMS) derivatives of EMPA and other nerve agent degradation products. nih.gov Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has also demonstrated the ability to detect chemical warfare agent simulants in real-time. capes.gov.brcapes.gov.br

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , when interfaced with GC, offers an element-specific detection method. GC-ICP-MS has been successfully applied to the analysis of derivatized nerve agent degradation products, including EMPA, in river water and soil with very low detection limits. nih.gov

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal preparation. rsc.orgsemanticscholar.org It has been successfully used to detect and quantify EMPA and other hydrolysis products in biological matrices like blood and urine, achieving low ng/mL detection limits, particularly in negative ion mode. rsc.orgsemanticscholar.org This technique shows great potential for field-based screening. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used, especially in conjunction with liquid chromatography (LC). LC-ESI-MS and LC-ESI-MS/MS are powerful methods for analyzing EMPA in various samples, including soil extracts and human serum. iteh.aicapes.gov.brnih.govnih.gov ESI-MS can detect both the molecular ion and product ions, providing structural information. capes.gov.br The sensitivity of ESI-MS/MS can be significantly enhanced through cationic derivatization of organophosphorus acids like EMPA. mdpi.com

| MS Technique | Common Hyphenation | Key Advantages & Applications |

| TOF-MS | GC | Provides high-resolution, exact mass measurements for confident identification of EMPA derivatives. nih.govacs.orgfossiliontech.comnih.gov |

| ICP-MS | GC | Offers element-specific (phosphorus) detection, leading to high selectivity and low detection limits in complex matrices. nih.gov |

| Paper Spray-MS | Direct Analysis | Enables rapid, high-throughput screening of biological and environmental samples with minimal preparation. rsc.orgsemanticscholar.orgresearchgate.net |

| ESI-MS | LC | A versatile and widely used technique for the sensitive and specific quantification of EMPA in diverse sample types. iteh.aicapes.gov.brnih.govnih.govmdpi.com |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of trace-level detection. SERS has been applied to the analysis of organophosphorus compounds, including models related to EMPA. rsc.orgresearchgate.net By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. rsc.org Studies have demonstrated the detection of VX and its hydrolysis products, including ethyl methylphosphonic acid, using SERS, with each compound producing a distinct series of peaks. optica.org This technique shows promise for developing sensitive analytical methods for organophosphorus compounds. rsc.org Flexible SERS substrates are also being developed to allow for easy sampling from various surfaces. researching.cn

Hyphenated Techniques for Comprehensive Analysis

To achieve the high degree of separation and certainty required for the analysis of this compound in complex samples, chromatographic techniques are commonly coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful tool for the analysis of volatile compounds. Since EMPA is non-volatile, it requires derivatization prior to GC-MS analysis. nih.govnih.govmdpi.com Common derivatization methods include silylation (e.g., with TBDMS) and methylation. nih.govnih.govmdpi.com GC-MS, particularly in tandem with MS/MS, has been used for the unequivocal identification of EMPA in biological samples like human serum. opcw.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and more specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , is a preferred method as it can often analyze EMPA directly without derivatization. iteh.aicapes.gov.brastm.org This technique is suitable for analyzing aqueous samples and thermally unstable compounds. capes.gov.br It has been standardized for the determination of EMPA in soil and water. iteh.aiastm.orgastm.org Ultrahigh-performance liquid chromatography (UPLC-MS/MS) offers faster analysis times, which is beneficial for high-throughput screening after large-scale contamination incidents. acs.org

| Hyphenated Technique | Sample Type | Derivatization | Key Advantages |

| GC-MS(/MS) | Biological fluids, soil | Required (e.g., silylation, methylation) nih.govnih.govmdpi.com | High chromatographic resolution, established libraries for identification. opcw.orgjst.go.jp |

| LC-MS(/MS) | Water, soil, biological fluids | Often not required capes.gov.br | Direct analysis of aqueous samples, suitable for non-volatile and thermally labile compounds. clvaw-cdnwnd.comresearchgate.netiteh.aiastm.orgastm.org |

Sample Preparation and Derivatization for Enhanced Analytical Detection

Effective sample preparation is crucial for isolating this compound from the sample matrix and minimizing interferences. For complex matrices like soil, methods such as pressurized fluid extraction (PFE) are used. iteh.aiastm.org Solid-phase extraction (SPE) is another common technique for cleaning up and concentrating EMPA from aqueous and biological samples before analysis. nih.govmdpi.comresearchgate.net

Derivatization is a key step for converting non-volatile and polar analytes like EMPA into species suitable for GC analysis. This chemical modification enhances volatility and improves chromatographic behavior.

Common Derivatization Strategies:

Silylation: Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives of EMPA. nih.govjst.go.jp This is a widely employed method in GC-MS analysis. mdpi.com

Methylation: Reagents such as trimethyloxonium tetrafluoroborate can be used to convert EMPA into its more volatile methyl ester. nih.govosti.gov

Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection using GC-MS with negative chemical ionization (NCI). mdpi.comnih.gov

Cationic Derivatization: For LC-ESI-MS/MS, derivatization with a cationic reagent can significantly enhance ionization efficiency and thus sensitivity. mdpi.com

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis, such as the need for high sensitivity or structural confirmation. mdpi.com

Environmental Chemistry and Biogeochemical Cycling of Ethyl Methylphosphonate

Environmental Fate and Transport Mechanisms

The environmental behavior of ethyl methylphosphonate (B1257008) is largely dictated by the chemical stability of its bonds and its interaction with environmental matrices like water and soil. The molecule contains both phosphoester (P-O-C) linkages and a direct carbon-phosphorus (C-P) bond.

The C-P bond is known to be exceptionally stable and resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.ruqub.ac.uk This inherent stability means that the C-P bond is not easily broken without specific enzymatic or aggressive chemical action. In contrast, the P-O-C ester bonds are more susceptible to hydrolysis.

Hydrolysis is a primary abiotic degradation pathway for ethyl methylphosphonate in aquatic environments. The process involves the cleavage of the ethyl ester bond (C-O fission) or the P-O bond. Studies on a range of phosphonate (B1237965) esters have shown that the rate and mechanism of hydrolysis are dependent on pH.

Acid-catalyzed hydrolysis: In acidic conditions, the hydrolysis of phosphonate esters can occur. For some phosphonates, this process involves the fission of the alkyl-oxygen bond. acs.orgrsc.org

Alkaline hydrolysis: In alkaline solutions, hydrolysis typically proceeds via a nucleophilic attack on the phosphorus atom, leading to P-O bond fission. acs.orgrsc.org This process cleaves the ethyl ester group, releasing ethanol (B145695) and forming the methylphosphonic acid anion. The rate of alkaline hydrolysis is generally faster than acid hydrolysis for simple alkyl phosphonates. rsc.org

The primary product of the hydrolysis of the ester linkage in this compound is methylphosphonic acid (MPA) . oup.com MPA itself is highly resistant to further abiotic degradation. nih.gov

The transport of this compound in the environment is influenced by its solubility in water and its potential for sorption to soil and sediment particles. As a relatively polar and water-soluble compound, it is expected to be mobile in aquatic systems and has the potential to leach through soil profiles into groundwater. Its persistence is largely determined by the rate of biotic and abiotic degradation processes.

Microbial Degradation and Bioremediation Processes

Microorganisms have evolved sophisticated enzymatic pathways to cleave the stable C-P bond in phosphonates, allowing them to utilize these compounds as a phosphorus source, particularly in phosphate-limited environments. qub.ac.uknih.gov The biodegradation of this compound is expected to proceed via pathways known to act on other alkylphosphonates. Two major pathways are the C-P lyase pathway and the phosphonatase pathway.

The C-P lyase pathway is a multi-enzyme complex capable of cleaving the C-P bond in a wide variety of phosphonates, including unsubstituted alkylphosphonates. asm.orgnih.gov This makes it the most likely pathway for the complete microbial degradation of this compound.

The C-P lyase machinery is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP). asm.orgmdpi.com The core enzyme complex responsible for the C-P bond cleavage is thought to be composed of the protein products of the phnG, phnH, phnI, and phnJ genes. nih.govadvancedsciencenews.com

For ethylphosphonate, the C-P lyase pathway has been shown to produce ethane. hawaii.edu Therefore, it is predicted that the degradation of the methylphosphonic acid backbone of this compound via this pathway would yield methane (B114726). mdpi.com

Table 1: Core Components of the E. coli C-P Lyase Complex and Their Postulated Functions

| Gene Product | Proposed Function | Reference |

|---|---|---|

| PhnG, PhnH, PhnI, PhnL | Involved in the initial activation of the phosphonate substrate. | nih.gov |

| PhnI | A nucleosidase that can displace adenine (B156593) from ATP. | nih.govbeilstein-institut.de |

| PhnJ | Catalyzes the S-adenosyl-L-methionine (SAM)-dependent radical cleavage of the C-P bond. | advancedsciencenews.comfrontiersin.org |

This table is based on the well-studied E. coli system and represents the general functions within the pathway.

The phosphonatase pathway is another microbial strategy for C-P bond cleavage, but it has a much narrower substrate specificity compared to C-P lyase. asm.org This pathway acts on phosphonates that have a carbonyl group adjacent (at the beta-position) to the C-P bond. tamu.edu

The archetypal substrate for this pathway is 2-aminoethylphosphonate (2-AEP), which is first converted by a transaminase to phosphonoacetaldehyde (B103672). asm.orgnih.gov The enzyme phosphonatase (also known as phosphonoacetaldehyde hydrolase, the product of the phnX gene) then catalyzes the hydrolytic cleavage of the C-P bond in phosphonoacetaldehyde to produce acetaldehyde (B116499) and inorganic phosphate (B84403). frontiersin.orgnih.gov

A diverse range of bacteria, primarily isolated from soil and marine environments, have been identified with the ability to degrade phosphonates. While studies specifically isolating this compound degraders are limited, numerous organisms have been shown to degrade structurally similar compounds like ethylphosphonate and methylphosphonate.

A strain of Pseudomonas testosteroni was shown to aerobically cleave the C-P bond of both methylphosphonate and ethylphosphonate, releasing methane and ethane, respectively. hawaii.edu This provides direct evidence for a microbial pathway capable of mineralizing the alkyl group of simple phosphonates. Other key microorganisms in phosphonate degradation include:

Pseudomonas stutzeri : Possesses two distinct C-P lyase operons and can grow on methylphosphonate and aminoethylphosphonate. nih.gov

Klebsiella aerogenes : Utilizes phosphonates and phosphites as a sole phosphorus source via phn genes. nih.gov

Ochrobactrum sp. : A bacterial isolate capable of degrading various aminophosphonates, utilizing a C-P lyase system. mpg.de